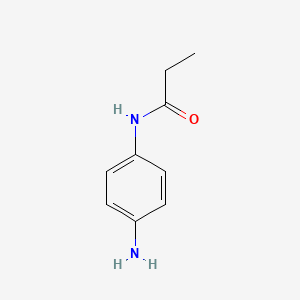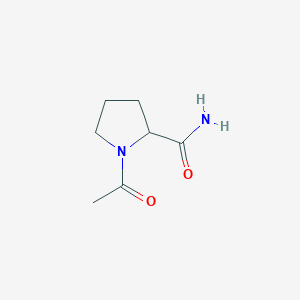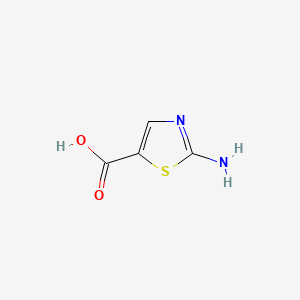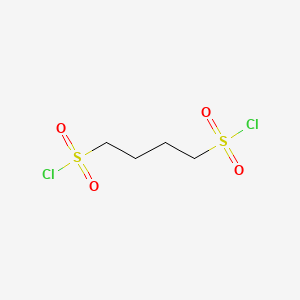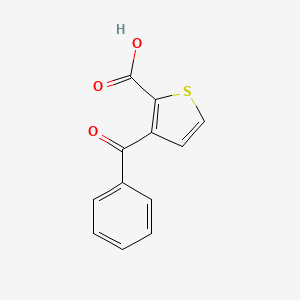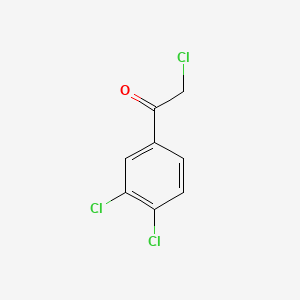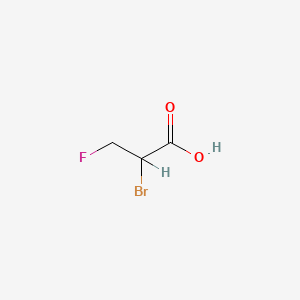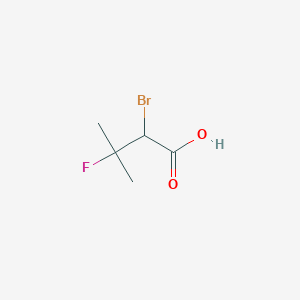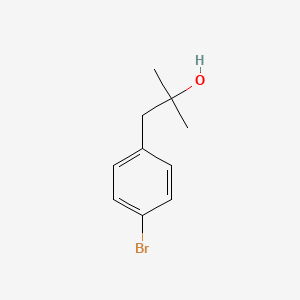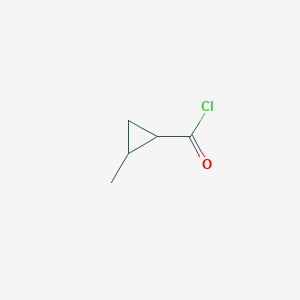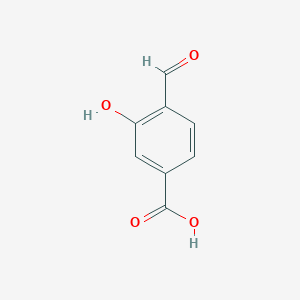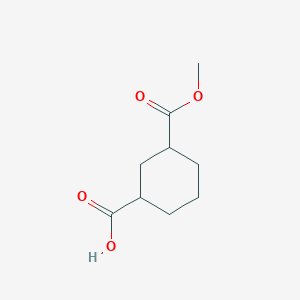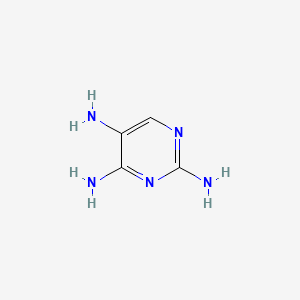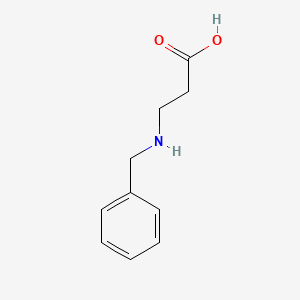
N-苄基-β-丙氨酸
概述
描述
科学研究应用
N-Benzyl-beta-alanine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a building block for peptides.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in neuroprotection and as a precursor for drug development.
Industry: N-Benzyl-beta-alanine is used in the production of specialty chemicals and as a precursor for various industrial processes
作用机制
Target of Action
Beta-alanine, a related compound, is known to protect key physiological functions of brain cells exposed to acute stroke-mimicking conditions
Mode of Action
Beta-alanine exerts its neuroprotective action through several distinct pharmacological mechanisms . It is possible that N-benzyl-beta-alanine may interact with its targets in a similar manner, but this requires further investigation.
Biochemical Pathways
Beta-alanine is known to be involved in the synthesis of pantothenate (vitamin b5), which is incorporated into the universal carbon shuttling compounds coenzyme a and acyl carrier protein . It is possible that N-benzyl-beta-alanine may affect similar pathways, but more research is needed to confirm this.
Pharmacokinetics
Studies on beta-alanine have shown that it has a smaller peak plasma concentration and delayed time to peak when ingested in slow-release tablets compared to a pure solution . This suggests that the form in which N-benzyl-beta-alanine is administered may impact its bioavailability.
Result of Action
Beta-alanine is known to protect key physiological functions of brain cells exposed to acute stroke-mimicking conditions . It is possible that N-benzyl-beta-alanine may have similar effects, but this requires further investigation.
生化分析
Biochemical Properties
N-benzyl-beta-alanine participates in several biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is L-aspartate decarboxylase, which is involved in the synthesis of beta-alanine . The interaction between N-benzyl-beta-alanine and this enzyme is crucial for the production of beta-alanine, an intermediate in the synthesis of coenzyme A (CoA). Additionally, N-benzyl-beta-alanine may interact with other metabolic enzymes, contributing to its role in biochemical pathways .
Cellular Effects
N-benzyl-beta-alanine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of different cell types by modulating signaling pathways that regulate cell growth, differentiation, and apoptosis. Furthermore, N-benzyl-beta-alanine can impact gene expression by altering the transcriptional activity of specific genes involved in metabolic processes . These effects highlight the compound’s potential role in cellular homeostasis and function.
Molecular Mechanism
The molecular mechanism of N-benzyl-beta-alanine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, N-benzyl-beta-alanine binds to specific enzymes, modulating their activity and influencing metabolic pathways. For instance, its interaction with L-aspartate decarboxylase can lead to the inhibition or activation of this enzyme, affecting the synthesis of beta-alanine . Additionally, N-benzyl-beta-alanine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-benzyl-beta-alanine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that N-benzyl-beta-alanine remains stable under specific conditions, but its degradation can occur over extended periods . Long-term exposure to N-benzyl-beta-alanine in in vitro or in vivo studies has revealed its potential to modulate cellular processes and maintain cellular homeostasis.
Dosage Effects in Animal Models
The effects of N-benzyl-beta-alanine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, N-benzyl-beta-alanine can induce toxic or adverse effects, including disruptions in metabolic pathways and cellular damage . Threshold effects have been observed, indicating that the compound’s impact on cellular processes is dose-dependent.
Metabolic Pathways
N-benzyl-beta-alanine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. One of the key pathways it participates in is the synthesis of beta-alanine, an intermediate in CoA synthesis . The compound’s interaction with L-aspartate decarboxylase and other metabolic enzymes highlights its role in regulating metabolic processes and maintaining cellular homeostasis.
Transport and Distribution
The transport and distribution of N-benzyl-beta-alanine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport mechanisms ensure that N-benzyl-beta-alanine reaches its target sites, where it can exert its biochemical effects.
Subcellular Localization
N-benzyl-beta-alanine exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization ensures that N-benzyl-beta-alanine interacts with the appropriate biomolecules and participates in relevant biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions: N-Benzyl-beta-alanine can be synthesized through several methods. One common approach involves the reaction of beta-alanine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding N-benzyl-beta-alanine as the primary product.
Industrial Production Methods: In an industrial setting, the production of N-benzyl-beta-alanine may involve more efficient and scalable methods. For instance, the use of microwave irradiation has been reported to promote the synthesis of N-benzyl-beta-amino esters, which can then be hydrolyzed to obtain N-benzyl-beta-alanine .
化学反应分析
Types of Reactions: N-Benzyl-beta-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert N-benzyl-beta-alanine to its corresponding alcohols.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Benzyl carboxylic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
相似化合物的比较
Beta-alanine: A naturally occurring beta amino acid with similar structural features but without the benzyl group.
N-Benzyl-glycine: Another benzyl-substituted amino acid with a different backbone structure.
Uniqueness: N-Benzyl-beta-alanine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike beta-alanine, which is more commonly found in nature, N-benzyl-beta-alanine’s synthetic nature allows for tailored modifications and applications in various fields .
属性
IUPAC Name |
3-(benzylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-10(13)6-7-11-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDUQWYMGXZIKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40969268 | |
| Record name | N-Benzyl-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40969268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5426-62-0 | |
| Record name | N-Benzyl-.beta.-alanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14302 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzyl-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40969268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of solid-phase synthesis in the context of N-benzyl-beta-alanine and similar compounds?
A1: Solid-phase synthesis plays a crucial role in producing peptides and peptide-like molecules, including N-benzyl-beta-alanine. The research abstract mentions the "Solid-Phase Synthesis of Di-beta-Peptoids from Acrylate Resin: N-Acetyl-N-Benzyl-beta-Alaninyl-N-Benzyl-beta-Alanine." [] This suggests that N-benzyl-beta-alanine, as a beta-amino acid derivative, can be incorporated into larger peptide chains using solid-phase techniques. This method offers advantages like simplified purification and the potential for automation, making it particularly relevant for combinatorial chemistry and drug discovery efforts.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
